molecular formula C20H17N3O B11029952 2-methyl-5-(2-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one

2-methyl-5-(2-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B11029952
M. Wt: 315.4 g/mol
InChI Key: HCJLFZJEXHQVPI-UHFFFAOYSA-N
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Description

2-methyl-5-(2-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-(2-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization with a hydrazine derivative. The reaction conditions often include the use of catalysts such as acids or bases, and the reactions are typically carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-(2-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

2-methyl-5-(2-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-methyl-5-(2-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-5-(2-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit CDK2 selectively makes it a promising candidate for cancer therapy .

Properties

Molecular Formula

C20H17N3O

Molecular Weight

315.4 g/mol

IUPAC Name

2-methyl-5-(2-methylphenyl)-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C20H17N3O/c1-13-8-6-7-11-16(13)17-12-18(24)23-20(21-17)19(14(2)22-23)15-9-4-3-5-10-15/h3-12,22H,1-2H3

InChI Key

HCJLFZJEXHQVPI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC(=O)N3C(=N2)C(=C(N3)C)C4=CC=CC=C4

Origin of Product

United States

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